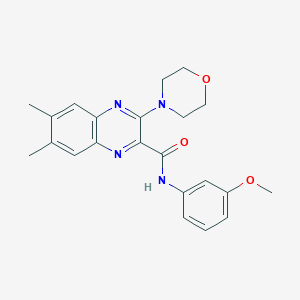![molecular formula C20H16ClN3O3 B14942596 methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an imidazo[4,5-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-chlorobenzaldehyde and 2-aminopyridine under acidic conditions.
Esterification: The resulting imidazo[4,5-b]pyridine intermediate is then esterified with methyl benzoate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: The compound may be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazin-1-yl]benzoate
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate is unique due to its specific combination of functional groups and its imidazo[4,5-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C20H16ClN3O3 |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
methyl 4-[1-(3-chlorophenyl)-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]benzoate |
InChI |
InChI=1S/C20H16ClN3O3/c1-27-20(26)13-7-5-12(6-8-13)16-10-17(25)23-19-18(16)24(11-22-19)15-4-2-3-14(21)9-15/h2-9,11,16H,10H2,1H3,(H,23,25) |
Clé InChI |
KWDKEKKCSCCTBI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyano-2-hydroxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carboxamide](/img/structure/B14942516.png)
![4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid](/img/structure/B14942533.png)
![1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14942540.png)
![(3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14942544.png)
![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)
![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14942550.png)

![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)

![N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14942574.png)
![4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942577.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
